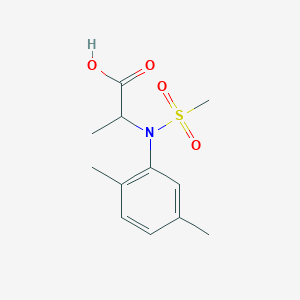

N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine (DMPSA) is a sulfur-containing amino acid derivative that has been studied for its potential applications in biochemistry and physiology. It has a variety of uses in the laboratory and has been studied for its potential therapeutic applications. DMPSA is synthesized from the reaction of methylsulfonyl chloride and 2,5-dimethylphenylalanine. This reaction is catalyzed by a base and yields a sulfonamide product. DMPSA has been studied for its potential use in the synthesis of drugs, as a chelating agent, and as a therapeutic agent.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine has been studied in the context of chemical synthesis and reactions. Researchers have explored the synthesis and cyclizations of similar compounds, such as N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines, revealing the potential for creating diverse chemical structures (Vaickelionienė, Mickevičius, & Mikulskiene, 2005). Additionally, the lipase-catalyzed reaction of methyl N-(2,6-dimethylphenyl) alanine demonstrates the potential for enzymatic methods in producing specific molecular forms of similar compounds (Hong, 2007).

Environmental Applications

The photocatalytic decomposition of Metalaxyl, a compound structurally related to N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine, in aqueous suspensions containing TiO2 has been investigated, highlighting the potential for environmental applications like water purification (Topalov, Molnár-Gábor, & Csanádi, 1999).

Pharmaceutical and Biomedical Research

In the pharmaceutical and biomedical fields, research has shown that the N-(2,3-dimethylphenyl) aminosulfonylphenyl moiety is essential for antiproliferative activity in certain compounds, indicating the potential relevance of N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine in this area (Schlitzer & Dahse, 2000).

Material Science and Adhesives

N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine may also be relevant in the field of material science, specifically in adhesive bonding. Studies have shown that substituents in similar aromatic amines can influence their chemical and physical characteristics, impacting their performance in adhesive protocols (Bowen, Bennett, Groh, Farahani, & Eichmiller, 1996).

Propiedades

IUPAC Name |

2-(2,5-dimethyl-N-methylsulfonylanilino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-8-5-6-9(2)11(7-8)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJMDMIADHZPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N(C(C)C(=O)O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

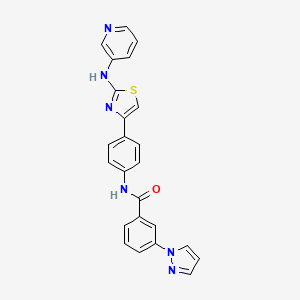

![methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate](/img/structure/B2361358.png)

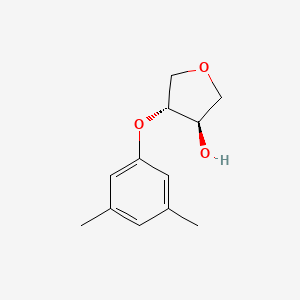

![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)

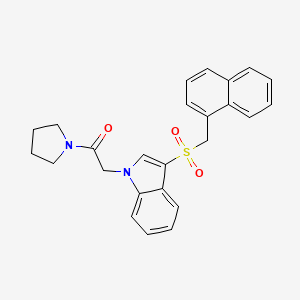

![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2361366.png)

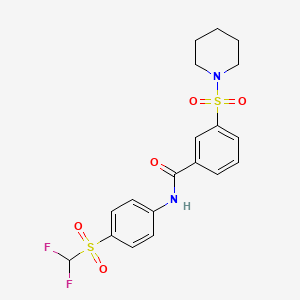

![Ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2361375.png)